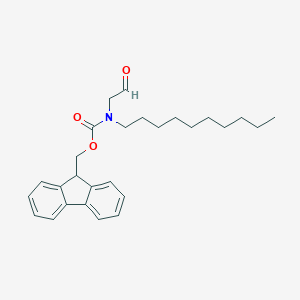
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
概要
説明
“(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate” is a pharmaceutical intermediate that can be used to synthesize biologically active organic compounds . It can also be used as raw materials in the fields of dyes, coatings, and polymer additives .
Synthesis Analysis
The synthesis of “(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate” can be achieved by reacting decanoic acid with 2-oxoethyl isocyanate, and then reacting with 9h-fluorene-9-methanol .Molecular Structure Analysis
The molecular formula of “(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate” is C27H35NO3 . The average mass is 421.572 Da and the monoisotopic mass is 421.261688 Da .Chemical Reactions Analysis
“(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate” is commonly used in peptide synthesis in solid-phase synthesis .Physical And Chemical Properties Analysis
The compound has a density of 1.075±0.06 g/cm3 (Predicted), a boiling point of 550.6±29.0 °C (Predicted), and a flash point of 286.787°C . It is soluble in ethanol, chloroform, and dimethylformamide, but insoluble in water .科学的研究の応用
Chemical Synthesis and Structural Analysis
- The compound fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate, related to the chemical class of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate, has been synthesized and analyzed, showing unique torsion angles different from typical Fmoc-protected amino acids. This analysis contributes to understanding the structural characteristics of fluorenyl derivatives in chemical synthesis (Yamada, Hashizume, & Shimizu, 2008).
Optoelectronic Properties
- Novel carbazole derivatives incorporating the fluoren-9-yl group have been synthesized, exhibiting significant optoelectronic properties. These compounds are potential materials for applications in electronics and photonics, underscoring the versatility of fluoren-9-yl derivatives in materials science (Gao Xi-cun, 2010).
Fluorescence Sensing
- A fluorene oligomer with peripheral carbazole side chains, related to (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate, has been synthesized and used as a colorimetric/fluorometric probe for iodide. This demonstrates the potential of fluorenyl derivatives in developing sensitive and selective sensors for environmental and analytical applications (Zhao, Yao, Zhang, & Ma, 2012).
Corrosion Inhibition
- A novel glycine derivative incorporating a fluoren-9-yl group has been investigated as a corrosion inhibitor for carbon steel in saline environments. This research highlights the application of fluoren-9-yl derivatives in industrial corrosion protection, contributing to material longevity and durability (Li Chen, 2018).
Organic Light-Emitting Diodes (OLEDs)
- Compounds incorporating the fluoren-9-yl motif have been developed as host materials for green phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit excellent thermal properties and high triplet energy, crucial for efficient and stable OLED performance (Guichen et al., 2021).
Safety and Hazards
“(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate” may be irritating and toxic. Contact with skin and eyes should be avoided. During use, good ventilation should be ensured to avoid inhaling dust or vapor. The compound should be stored in a sealed container and kept away from fire and oxidizing agents .
将来の方向性
作用機序
Pharmacokinetics
Based on its chemical structure, it is predicted to have a molar mass of 42157 , a density of 1.075±0.06 g/cm3 , and a boiling point of 550.6±29.0 °C . It is soluble in ethanol, chloroform, and dimethylformamide, but insoluble in water . These properties may influence its bioavailability and distribution within the body.
Result of Action
It is a pharmaceutical intermediate that can be used to synthesize biologically active organic compounds . Therefore, its effects may depend on the specific compounds it is used to synthesize.
Action Environment
The action, efficacy, and stability of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate may be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in non-aqueous environments . Additionally, it should be stored in an inert atmosphere and under -20°C to maintain its stability .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGULBUAOMFSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435163 | |
| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
CAS RN |
239088-22-3 | |
| Record name | 9H-Fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
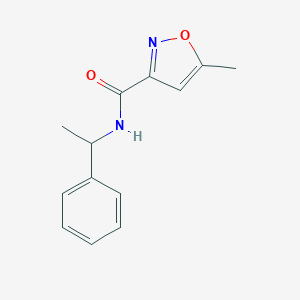
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
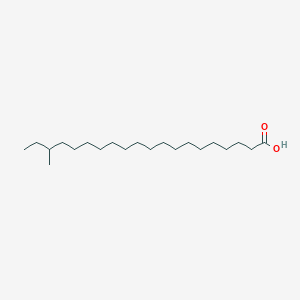
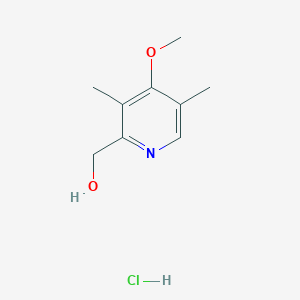

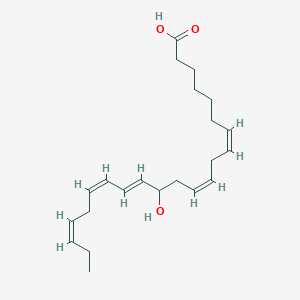

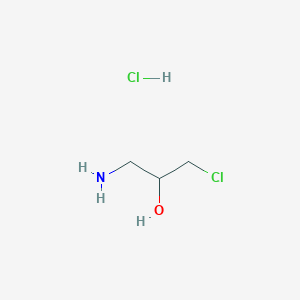
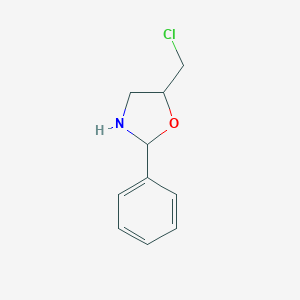
![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)
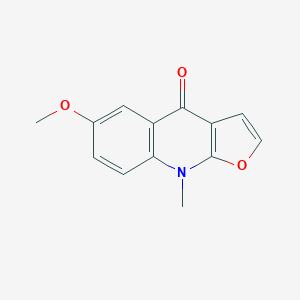
![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)
